4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride

Catalog No.
S15940904
CAS No.
M.F
C10H16ClNO3
M. Wt
233.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride

Product Name

4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride

IUPAC Name

4-(1-aminoethyl)-2,6-dimethoxyphenol;hydrochloride

Molecular Formula

C10H16ClNO3

Molecular Weight

233.69 g/mol

InChI

InChI=1S/C10H15NO3.ClH/c1-6(11)7-4-8(13-2)10(12)9(5-7)14-3;/h4-6,12H,11H2,1-3H3;1H

InChI Key

KCUJFNYDOADUJX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C(=C1)OC)O)OC)N.Cl

4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride is a chemical compound with the molecular formula C10H16ClNO3C_{10}H_{16}ClNO_3 and a molecular weight of 233.69 g/mol. It is characterized by the presence of two methoxy groups on a phenolic ring, along with an aminoethyl side chain, which contributes to its unique properties and potential biological activities. The compound is often encountered in the context of pharmaceutical research and organic synthesis.

Typical of phenolic compounds. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other derivatives.
  • Esterification: Reaction with carboxylic acids can yield esters, which may have different pharmacological properties.

These reactions can be facilitated under specific conditions, such as using appropriate solvents and catalysts .

4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride exhibits various biological activities, primarily due to its structural features:

  • Antioxidant Properties: The presence of methoxy groups enhances its ability to scavenge free radicals.
  • Neuroprotective Effects: Some studies suggest that this compound may have protective effects on neuronal cells, potentially useful in treating neurodegenerative diseases.
  • Anti-inflammatory Activity: The compound may inhibit pathways leading to inflammation, making it a candidate for anti-inflammatory therapies .

The synthesis of 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with 2,6-dimethoxyphenol.
  • Formation of Aminoethyl Side Chain: This can be achieved through reductive amination or alkylation methods using appropriate amines.
  • Hydrochloride Salt Formation: The final step involves reacting the base form with hydrochloric acid to yield the hydrochloride salt.

Specific reaction conditions include the use of solvents like acetonitrile and temperatures around 100°C .

4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride has several applications:

  • Pharmaceuticals: It is investigated for its potential therapeutic effects in treating neurological disorders and as an antioxidant agent.
  • Research: Used in biochemical studies to explore its effects on cellular pathways and mechanisms.
  • Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Interaction studies involving 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride focus on its pharmacokinetics and pharmacodynamics:

  • Drug Metabolism: Studies indicate that it may interact with cytochrome P450 enzymes, influencing drug metabolism.
  • Synergistic Effects: Research is ongoing to determine if it enhances the efficacy of other therapeutic agents when used in combination therapies .

Several compounds share structural similarities with 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride. These include:

Compound NameCAS NumberSimilarity Index
4-(Aminomethyl)-2-methoxyphenol hydrochloride7149-10-20.90
2,6-Dimethoxyphenol91-15-80.86
Vanillylamine hydrochloride60-07-70.86
4-(Aminomethyl)-2,6-dimethoxyphenol3026712-26-20.90

Uniqueness:
The unique combination of the aminoethyl side chain and methoxy groups distinguishes this compound from others in terms of potential biological activity and applications in medicinal chemistry. Its specific interactions within biological systems may lead to novel therapeutic avenues not explored by similar compounds .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

233.0818711 g/mol

Monoisotopic Mass

233.0818711 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-15

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